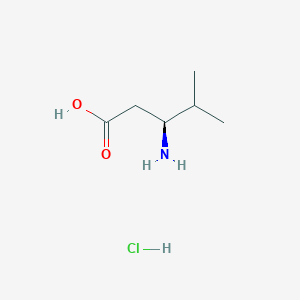

(S)-3-amino-4-methylpentanoic acid hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-amino-4-methylpentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)3-6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNFFBWDHRKWCB-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402587-64-8 |

Source

|

| Record name | (3S)-3-amino-4-methylpentanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-3-amino-4-methylpentanoic acid hydrochloride chemical properties

An In-Depth Technical Guide to (S)-3-amino-4-methylpentanoic acid hydrochloride

Introduction

(S)-3-amino-4-methylpentanoic acid hydrochloride is the salt form of β-Leucine, a non-proteinogenic β-amino acid.[1][2] Structurally, it is a positional isomer of the essential proteinogenic α-amino acid, L-leucine.[3] As a chiral building block, this compound is of significant interest to researchers and developers in the pharmaceutical and life sciences sectors. Its defined stereochemistry and the presence of both an amine and a carboxylic acid functional group make it a versatile synthon for creating complex molecular architectures.[4] This guide provides a comprehensive overview of its chemical properties, applications, and handling protocols, designed for professionals engaged in chemical synthesis and drug discovery.

Chapter 1: Compound Identification and Structure

Accurate identification is paramount for regulatory compliance and scientific reproducibility. The following table summarizes the key identifiers for (S)-3-amino-4-methylpentanoic acid hydrochloride.

| Identifier | Value | Source |

| IUPAC Name | (3S)-3-amino-4-methylpentanoic acid hydrochloride | N/A (Standard Nomenclature) |

| Synonyms | (S)-beta-Homovaline HCl, (S)-3-Isopropyl-beta-alanine HCl, (3S)-beta-leucine HCl | [1] |

| CAS Number | 40469-85-0 (Free Base) | [1] |

| Molecular Formula | C₆H₁₄ClNO₂ | (Derived from free base) |

| Molecular Weight | 167.63 g/mol | (Derived from free base) |

| Canonical SMILES | CC(C)CC(=O)O.Cl | (Derived from free base) |

| InChI Key | GLUJNGJDHCTUJY-YFKPBYRVSA-N | [1] |

Chapter 2: Physicochemical Properties

The physical characteristics of a compound dictate its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in water and DMSO | [6] |

| Stability | Stable under recommended storage conditions | [7] |

| Storage | Store locked up in a cool, dry, well-ventilated place. Keep container tightly closed. For long-term preservation, storage as a powder at -20°C is recommended. | [2][5][7][8] |

Chapter 3: Chemical Properties and Reactivity

(S)-3-amino-4-methylpentanoic acid hydrochloride possesses a primary ammonium group and a carboxylic acid, making it a bifunctional molecule.

-

Reactivity Profile : The ammonium group can be acylated, alkylated, or used in reductive amination protocols after deprotonation to the free amine. The carboxylic acid moiety can undergo esterification, amide bond formation, or reduction. The hydrochloride salt form enhances stability and water solubility but requires a base for reactions involving the free amine.

-

Incompatibilities : For safe and effective experimentation, it is crucial to avoid contact with strong oxidizing agents, reducing agents, and strong alkalis or acids, which could cause undesired reactions or decomposition.[7]

-

Chiral Integrity : The compound's primary value lies in its (S)-stereocenter. Reaction conditions should be chosen carefully to prevent racemization. The stereochemistry is fundamental for its application in synthesizing enantiomerically pure pharmaceutical agents, where biological activity is often stereospecific.

Chapter 4: Applications in Research and Drug Development

The unique structure of this β-amino acid makes it a valuable tool in several advanced scientific fields.

-

Pharmaceutical Intermediate : It serves as a key building block in the synthesis of novel therapeutic agents.[4] Its incorporation into drug candidates can influence their pharmacokinetic and pharmacodynamic properties. The use of structurally similar amino acids in the development of Neprilysin (NEP) inhibitors highlights the utility of such building blocks in creating targeted therapeutics.[9]

-

Peptidomimetics and Chemical Biology : When incorporated into peptide chains, β-amino acids like β-Leucine can induce stable secondary structures (e.g., helices and sheets) and confer resistance to proteolytic degradation by enzymes. This makes it an excellent tool for designing metabolically stable peptide-based drugs and probes to study protein-protein interactions.[4]

-

Biochemical Research : As a metabolite and an analog of L-leucine, it is used in studies exploring metabolic pathways and as a substrate or inhibitor to probe enzyme specificity and function.[3][4]

Chapter 5: Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical substance.

-

Hazard Identification : This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles with side-shields, protective gloves, and a lab coat, is mandatory.[7][10] All handling should occur in a well-ventilated area or a chemical fume hood.[7][8]

-

Safe Handling Procedures : Avoid generating dust. Direct contact with skin, eyes, and clothing must be prevented.[7] After handling, wash hands and any exposed skin thoroughly.[10] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[10]

-

Storage Recommendations : The compound should be stored in its original, tightly sealed container in a dry and cool environment, away from incompatible materials.[8][10] Long-term storage at -20°C is recommended to ensure maximum stability.[5]

Chapter 6: Experimental Protocol: Quality Control via ¹H NMR Spectroscopy

This protocol outlines a standard method for verifying the identity and purity of (S)-3-amino-4-methylpentanoic acid hydrochloride. A self-validating system includes checking for expected signals and the absence of unexpected ones.

1. Objective: To confirm the chemical structure and assess the purity of a given batch of the compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

2. Materials:

-

(S)-3-amino-4-methylpentanoic acid hydrochloride sample

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

NMR Spectrometer (≥400 MHz)

3. Methodology:

-

Step 1: Sample Preparation

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of D₂O. The choice of D₂O is logical as it will exchange with the labile protons (NH₃⁺ and COOH), simplifying the spectrum by causing their signals to disappear.

-

Vortex the tube until the sample is fully dissolved.

-

-

Step 2: Instrument Setup

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Set standard acquisition parameters for a ¹H spectrum (e.g., 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds).

-

-

Step 3: Data Acquisition & Processing

-

Acquire the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak (for D₂O, ~4.79 ppm).

-

4. Interpretation of Results:

-

Structural Confirmation : The processed spectrum should be consistent with the compound's structure.[5] Key expected signals include:

-

Two distinct doublets in the upfield region (~0.9-1.2 ppm) corresponding to the diastereotopic methyl protons of the isopropyl group.

-

A multiplet for the methine proton of the isopropyl group.

-

A multiplet for the proton at the chiral center (C3).

-

Two distinct signals (a doublet of doublets for each) for the diastereotopic methylene protons at C2.

-

-

Purity Assessment : The absence of significant unassignable peaks is a strong indicator of high purity (≥98.0% as per typical supplier data).[5] Integration of the peaks should correspond to the proton ratios of the molecule.

Visualization: Quality Control Workflow

The following diagram illustrates the logical flow of the quality control process described above.

Sources

- 1. (S)-3-Amino-4-methyl-pentanoic acid | CymitQuimica [cymitquimica.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-Amino-4-methylpentanoic Acid - Natural Micron Pharm Tech [nmpharmtech.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. squarix.de [squarix.de]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google Patents [patents.google.com]

- 10. fishersci.co.uk [fishersci.co.uk]

(S)-3-amino-4-methylpentanoic acid hydrochloride structural analysis

An In-Depth Technical Guide to the Structural Analysis of (S)-3-amino-4-methylpentanoic acid hydrochloride

Authored by a Senior Application Scientist

Introduction

(S)-3-amino-4-methylpentanoic acid hydrochloride, a chiral β-amino acid derivative, serves as a crucial building block in synthetic organic chemistry and drug development.[1][2] Its structural analogue, β-Leucine, is a human metabolite.[3][4] The precise three-dimensional arrangement of its atoms, including its absolute stereochemistry, is paramount as it directly influences the molecule's biological activity, physicochemical properties, and integration into larger molecular scaffolds. For researchers, scientists, and drug development professionals, rigorous and unambiguous structural characterization is not merely a procedural step but a foundational requirement for quality control, regulatory submission, and ensuring the validity of subsequent research.

This guide provides a comprehensive overview of the multi-technique approach required for the definitive structural elucidation of (S)-3-amino-4-methylpentanoic acid hydrochloride. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering field-proven insights into data interpretation and the synergistic power of combining spectroscopic and crystallographic techniques.

The Integrated Analytical Workflow

A robust structural analysis relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together, they build a self-validating system that confirms connectivity, functional groups, molecular weight, and absolute stereochemistry. The typical workflow is a phased approach, starting with rapid, high-throughput methods and progressing to more definitive, intensive techniques as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of small molecule structural analysis, providing definitive information about the carbon-hydrogen framework and the connectivity of atoms. For (S)-3-amino-4-methylpentanoic acid hydrochloride, ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The Choice of Solvent

The choice of NMR solvent is the first critical decision. While D₂O is an option, it will cause the exchange of labile protons (the -COOH and -NH₃⁺ protons), resulting in the loss of valuable structural information. DMSO-d₆ is the superior choice as it solubilizes the hydrochloride salt and allows for the observation of all protons.[5] The residual water peak in DMSO-d₆ can be used for shimming, but its position can shift, so it should not be used as a primary reference. Tetramethylsilane (TMS) is added as the internal standard (0 ppm).

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of (S)-3-amino-4-methylpentanoic acid hydrochloride into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆. Add a minimal amount of TMS as an internal standard.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved. A brief sonication may be required.

-

Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, using the water or solvent peak for reference.

-

Acquisition:

-

¹H NMR: Acquire data using a standard pulse program. A spectral width of 12-16 ppm is appropriate. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectrum by setting the TMS peak to 0 ppm.

Data Interpretation and Validation

The expected NMR data serves as a validation system. The observed chemical shifts, integrations, and coupling patterns must align with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. [6]Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the compound. [6]

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Data Interpretation

The FTIR spectrum provides a direct validation of the key chemical bonds. The presence of a carboxylic acid, an ammonium salt, and alkyl groups can all be confirmed. [7][8] Table 3: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |

| 2800-3100 (superimposed) | N-H stretch | Ammonium (R-NH₃⁺) |

| 2850-2960 | C-H stretch | Alkyl (sp³) |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1600 & ~1500 | N-H bend | Ammonium (R-NH₃⁺) |

| ~1400 | C-O-H bend | Carboxylic Acid |

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods define the connectivity of a molecule, single-crystal X-ray crystallography determines its precise three-dimensional structure in the solid state. [9]It is the gold standard for unambiguously assigning absolute stereochemistry, which is critical for a chiral molecule designated as "(S)". [10]

Expertise & Experience: The Crystallization Challenge

The primary challenge is growing a single, diffraction-quality crystal. This is often more of an art than a science, requiring screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). For a hydrochloride salt, polar solvents like ethanol, methanol, or water/isopropanol mixtures are good starting points.

Experimental Workflow

-

Crystallization: Screen conditions to grow suitable single crystals (typically >0.1 mm in all dimensions).

-

Crystal Mounting: Carefully select and mount a single crystal on a goniometer head.

-

Data Collection: Place the crystal in a cooled nitrogen stream (to minimize thermal motion) and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of spots) is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. [10]Computational methods are then used to solve the "phase problem" and generate an initial electron density map. This model is then refined against the experimental data to determine the final atomic positions, bond lengths, bond angles, and absolute configuration.

Data Interpretation

The output of a successful crystallographic experiment is a detailed 3D model of the molecule. Key validation points include:

-

Confirmation of Connectivity: The model will visually confirm the atomic connections established by NMR.

-

Bond Lengths and Angles: These will conform to established chemical principles.

-

Absolute Stereochemistry: For a chiral crystal, specialized methods (e.g., using anomalous dispersion) can determine the absolute configuration, definitively proving the "(S)" stereocenter. [11]

Conclusion

The structural analysis of (S)-3-amino-4-methylpentanoic acid hydrochloride is a case study in modern analytical chemistry, requiring a synergistic application of multiple techniques. NMR spectroscopy maps the molecular framework, mass spectrometry confirms the elemental formula, and FTIR spectroscopy identifies the essential functional groups. Finally, X-ray crystallography provides the ultimate proof of the three-dimensional structure and absolute stereochemistry. By following this integrated, self-validating workflow, researchers and developers can have the highest degree of confidence in the identity and quality of this critical chemical building block.

References

-

Cataldo, F., et al. (Year). FT-IR spectra of amino acids. ResearchGate. Available at: [Link]

-

Unknown. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. Available at: [Link]

-

Smolira, A., et al. (2019). Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed. Available at: [Link]

-

Pawar, P. S., et al. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. ResearchGate. Available at: [Link]

-

LibreTexts. (2024). Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

SQUARIX. (+/-)-3-Amino-4-methyl-pentanoic acid hydrochloride. SQUARIX. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0033774). Human Metabolome Database. Available at: [Link]

-

Wikipedia. X-ray crystallography. Wikipedia. Available at: [Link]

-

Dragoi, D., et al. Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films. NASA Technical Reports Server. Available at: [Link]

-

Creighton, T. E. (1996). x Ray crystallography. PubMed Central. Available at: [Link]

-

CP Lab Safety. (S)-3-Amino-4-methylpentanoic acid, 97% Purity, C6H13NO2, 10 grams. CP Lab Safety. Available at: [Link]

-

Ishida, T., et al. (2000). Structural studies on C-amidated amino acids and peptides: structures of hydrochloride salts of C-amidated Ile, Val, Thr, Ser, Met, Trp, Gln and Arg, and comparison with their C-unamidated counterparts. ResearchGate. Available at: [Link]

-

PubChem. (3R)-beta-Leucine. PubChem. Available at: [Link]

-

Selleck China. 3-Amino-4-methylpentanoic acid产品说明书. Selleck China. Available at: [Link]

-

de La-Rocque, S., et al. (2018). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. National Institutes of Health. Available at: [Link]

Sources

- 1. (3R)-beta-Leucine | C6H13NO2 | CID 2761558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. squarix.de [squarix.de]

- 6. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 7. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of (S)-β-Homovaline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Non-canonical Amino Acids

In the landscape of drug discovery and peptide therapeutics, the use of non-canonical amino acids is a cornerstone of innovation. These modified building blocks offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. (S)-β-Homovaline, a synthetic β-amino acid, represents a key player in this arena. Its strategic incorporation into peptide backbones can profoundly influence their structure, stability, and ultimately, their biological function. This guide will delve into the chemical nature of (S)-β-Homovaline, its synthesis, and its applications in modulating the bioactivity of peptides, with a particular focus on its role in developing novel therapeutics.

Part 1: Foundational Understanding of (S)-β-Homovaline

(S)-β-Homovaline, chemically known as (3S)-3-amino-4-methylpentanoic acid, is a homolog of the standard amino acid L-valine, with an additional methylene group in its backbone.[1] This seemingly subtle structural modification has profound implications for the conformational properties of peptides that contain it.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of (S)-β-Homovaline is essential for its effective application in peptide synthesis and drug design.

| Property | Value | Reference |

| IUPAC Name | (3S)-3-amino-4-methylpentanoic acid | [] |

| CAS Number | 40469-85-0 | [3] |

| Molecular Formula | C6H13NO2 | [] |

| Molecular Weight | 131.17 g/mol | [3] |

| Appearance | White fine crystalline powder | [] |

| Melting Point | 206-209°C | [] |

| Boiling Point | 232°C at 760 mmHg | [] |

| Density | 1.035g/cm3 | [] |

Synthesis of (S)-β-Homovaline and its Derivatives

The synthesis of β-homoamino acids like (S)-β-Homovaline is a critical step in their application. One efficient method for the synthesis of Fmoc-protected β-homoamino acids is the ultrasound-promoted Wolff rearrangement.[4] This method offers mild reaction conditions, which are crucial for preserving the stereochemistry of the molecule and for the compatibility with the base-sensitive Fmoc protecting group.[4]

Experimental Protocol: Ultrasound-Promoted Wolff Rearrangement for Fmoc-β-Homoamino Acid Synthesis [4]

-

Activation of Fmoc-protected α-amino acid: The corresponding Fmoc-protected α-amino acid is activated as a mixed anhydride.

-

Formation of diazoketone: The activated amino acid is reacted with diazomethane to form the α-diazoketone.

-

Wolff Rearrangement: The α-diazoketone is subjected to sonication in the presence of silver benzoate and a nucleophile (e.g., water) in a suitable solvent like dioxane.

-

Formation of β-amino acid derivative: The rearrangement leads to the formation of the Fmoc-protected β-homoamino acid derivative.

-

Purification: The product can often be used in solid-phase peptide synthesis without further purification.[4]

The enantiomeric purity of the resulting β-homoamino acid is a critical parameter and can be confirmed using techniques like capillary zone electrophoresis (CZE) with chiral buffer systems.[4]

Part 2: The Biological Significance of Incorporating (S)-β-Homovaline into Peptides

The primary biological activity of (S)-β-Homovaline is realized when it is incorporated into peptide sequences. This modification can lead to enhanced therapeutic properties.[5]

Enhanced Resistance to Proteolytic Degradation

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The introduction of β-amino acids, such as (S)-β-Homovaline, into a peptide backbone creates a non-natural structure that is resistant to cleavage by common peptidases.[1] This increased stability leads to a longer biological half-life of the peptide, a desirable pharmacokinetic property for therapeutic agents.[5]

Conformational Control and Secondary Structure Mimicry

The insertion of a β-homoamino acid introduces an additional carbon into the peptide backbone, which alters the conformational landscape of the molecule. This can lead to the formation of novel and stable secondary structures, such as helices, that are not accessible to α-peptides.[6] The ability to control the three-dimensional structure of a peptide is crucial for its interaction with biological targets. By strategically placing (S)-β-Homovaline within a sequence, it is possible to design peptides that mimic the conformation of bioactive α-peptides, thereby retaining or even enhancing their biological activity.[6]

Application in Integrin Antagonist Development

A significant application of β-amino acids, including (S)-β-Homovaline, is in the design of integrin antagonists.[7] Integrins are a family of cell surface receptors that play crucial roles in cell adhesion and signaling. The Arg-Gly-Asp (RGD) tripeptide sequence is a common recognition motif for many integrins.[7]

β-Amino acids can be used to mimic the aspartate residue of the RGD sequence.[7] By incorporating a β-homoamino acid like (S)-β-Homovaline into an RGD mimetic, it is possible to create potent and selective integrin antagonists. These antagonists have potential therapeutic applications in areas such as thrombosis, where they can prevent platelet aggregation by targeting the αIIbβ3 integrin.[7]

Logical Relationship: From (S)-β-Homovaline to Integrin Antagonism

Caption: Workflow from (S)-β-Homovaline to integrin antagonism.

Part 3: Future Directions and Conclusion

The exploration of β-amino acids in drug discovery is an active and promising area of research. While the biological activity of (S)-β-Homovaline as a standalone molecule is not extensively documented, its value as a tool for peptide modification is clear. Future research will likely focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: Investigating how the position and stereochemistry of (S)-β-Homovaline and other β-amino acids in a peptide sequence affect its biological activity.

-

Novel Peptide Architectures: Designing peptides with unique and predictable three-dimensional structures based on the incorporation of β-homoamino acids.

-

Broader Therapeutic Applications: Exploring the use of (S)-β-Homovaline-containing peptides in other therapeutic areas beyond integrin antagonism, such as antimicrobial and anticancer agents.[8][9]

References

-

Scarborough, R. M. (1999). Structure-activity relationships of beta-amino acid-containing integrin antagonists. Current Medicinal Chemistry, 6(10), 971-981. Retrieved from [Link]

-

Aapptec Peptides. (2020, April 17). Beta Amino Acids and Beta Homo Amino Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-L-beta-homovaline. PubChem Compound Database. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-beta-HVal-OH [172695-33-9]. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Beta Homo Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]

-

Gellerman, G. (2012). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 813, 3-17. Retrieved from [Link]

-

Hilaris Publisher. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Chemical Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and Structure Activity Relationship of Small Molecule Inhibitors of Toxic β-Amyloid-42 Fibril Formation. PubMed Central. Retrieved from [Link]

-

Mammi, S., & Peggion, E. (1992). Conformational studies on beta-amino acid-containing peptides. I. Peptide Research, 5(6), 343-350. Retrieved from [Link]

-

Hofmann, H. J., & Scheib, S. (2001). Alpha,gamma- and beta,gamma-hybrid peptides: theoretical insights into mimicry of alpha- and beta-peptide secondary structures. Journal of Molecular Modeling, 7(11), 360-370. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-beta-HVal-OH [183990-64-9]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Validation of S-1'-[18F]fluorocarazolol for in vivo imaging and quantification of cerebral beta-adrenoceptors. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Studies on the in Vivo Biotransformation of the Tobacco Alkaloid Beta-Nicotyrine. PubMed. Retrieved from [Link]

-

David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

-

Isquith, A., Matheson, D., & Slesinski, R. (1988). Genotoxicity studies on selected organosilicon compounds: in vitro assays. Food and Chemical Toxicology, 26(3), 255-261. Retrieved from [Link]

-

Zhu, W., & Ma, D. (2003). Preparation of syn-delta-hydroxy-beta-amino esters via an intramolecular hydrogen bond directed diastereoselective hydrogenation. Total synthesis of (3S,4aS,6R,8S)-hyperaspine. Organic Letters, 5(26), 5063-5066. Retrieved from [Link]

-

Nikitina, L. E., et al. (2017). Biological Activity of S-Containing Monoterpenoids. Chemistry of Natural Compounds, 53(5), 811-823. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, January 11). In Vitro and In Vivo Evaluation of the Antischistosomal Activity of Polygodial and 9-Deoxymuzigadial Isolated from Drimys brasiliensis Branches. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007, December 26). The mechanism of MIO-based aminomutases in beta-amino acid biosynthesis. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid. PubChem Compound Database. Retrieved from [Link]

-

Mason, R. P. (2009). Evolving mechanisms of action of beta blockers: focus on nebivolol. Current Atherosclerosis Reports, 11(4), 263-269. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]

- 5. peptide.com [peptide.com]

- 6. Helix formation in alpha,gamma- and beta,gamma-hybrid peptides: theoretical insights into mimicry of alpha- and beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of beta-amino acid-containing integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

The Molecular Compass of (3S)-3-amino-4-methylpentanoic Acid: A Technical Guide to its Mechanism of Action

Abstract

(3S)-3-amino-4-methylpentanoic acid, widely known as pregabalin, is a cornerstone in the management of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Despite its structural resemblance to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), its therapeutic efficacy is not mediated by direct interaction with the GABAergic system.[1][3] This in-depth technical guide elucidates the primary mechanism of action of (3S)-3-amino-4-methylpentanoic acid, focusing on its high-affinity interaction with the α2δ subunit of voltage-gated calcium channels. We will explore the downstream consequences of this binding, leading to a reduction in the release of excitatory neurotransmitters. Furthermore, this guide will detail the experimental methodologies employed to characterize this mechanism, providing a robust framework for researchers and drug development professionals.

Introduction: Beyond the GABA Analogue Façade

(3S)-3-amino-4-methylpentanoic acid is a lipophilic γ-amino acid derivative, a structural analogue of GABA.[4] This structural similarity initially suggested a mechanism of action centered on the GABAergic system. However, extensive research has conclusively demonstrated that (3S)-3-amino-4-methylpentanoic acid does not bind to GABA-A or GABA-B receptors, nor does it inhibit GABA aminotransferase or glutamate decarboxylase, the key enzymes in GABA metabolism.[3][5][6][7] Its therapeutic effects are instead attributed to a distinct and specific molecular target.[8]

The Core Mechanism: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels

The primary and well-established mechanism of action of (3S)-3-amino-4-methylpentanoic acid is its selective and high-affinity binding to the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[9][10][11][12]

The α2δ Subunit: A Critical Modulator of Neuronal Excitability

The α2δ subunit is a heavily glycosylated extracellular protein that is associated with the pore-forming α1 subunit of VGCCs.[13] It plays a crucial role in the proper trafficking and membrane localization of the channel complex, as well as modulating its biophysical properties.[14] In pathological states such as neuropathic pain, there is an upregulation of α2δ-1 subunit expression in dorsal root ganglia and the dorsal horn of the spinal cord, contributing to neuronal hyperexcitability.[15][16]

Binding and Consequence: A Cascade of Inhibition

(3S)-3-amino-4-methylpentanoic acid binds potently to both the α2δ-1 and α2δ-2 isoforms.[5][17] This binding event is stereospecific, with the (S)-enantiomer exhibiting significantly higher affinity than the (R)-enantiomer.[18] The interaction with the α2δ subunit is believed to induce a conformational change that reduces the influx of calcium into presynaptic nerve terminals upon neuronal depolarization.[9][10]

This reduction in calcium influx is the pivotal step that leads to a decrease in the release of several key excitatory neurotransmitters, including:

-

Glutamate: The primary excitatory neurotransmitter in the CNS.

-

Norepinephrine (Noradrenaline): A monoamine neurotransmitter involved in pain modulation.

-

Substance P: A neuropeptide implicated in pain transmission.

-

Calcitonin Gene-Related Peptide (CGRP): A neuropeptide involved in pain signaling.[3][9]

By dampening the release of these neurotransmitters, (3S)-3-amino-4-methylpentanoic acid effectively reduces neuronal hyperexcitability and aberrant neurotransmission that characterize conditions like neuropathic pain and epilepsy.[8][15]

Sources

- 1. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]

- 2. researchgate.net [researchgate.net]

- 3. Pregabalin - Wikipedia [en.wikipedia.org]

- 4. GABA analogue - Wikipedia [en.wikipedia.org]

- 5. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expanding the pH range of glutamate decarboxylase from L. pltarum LC84 by site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. What is the mechanism of Pregabalin? [synapse.patsnap.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. verification.fda.gov.ph [verification.fda.gov.ph]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain [frontiersin.org]

- 15. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Further evidence for the role of the α2δ subunit of voltage dependent calcium channels in models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stereospecific effect of pregabalin on ectopic afferent discharges and neuropathic pain induced by sciatic nerve ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of β-Leucine Hydrochloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of β-leucine hydrochloride. The content herein is curated to deliver not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deeper understanding of the principles at play.

Introduction: The Significance of β-Leucine

β-amino acids are structural isomers of the proteinogenic α-amino acids, where the amino group is attached to the second carbon atom from the carboxyl group. This seemingly subtle structural alteration imparts unique conformational properties and significant biological activities. β-leucine, in particular, has garnered interest in medicinal chemistry and drug development due to its role as a building block for the synthesis of peptidomimetics, bioactive peptides, and small molecule therapeutics.[1][2] The incorporation of β-leucine into peptide chains can induce stable secondary structures, such as helices and turns, and confer resistance to enzymatic degradation.[3]

β-leucine is a naturally occurring human metabolite of L-leucine, formed by the enzyme leucine 2,3-aminomutase.[4] Elevated plasma levels of β-leucine have been observed in individuals with cobalamin (vitamin B12) deficiency.[4][5] In pharmaceutical research, both enantiomers of β-leucine serve as valuable chiral building blocks for creating stereochemically defined molecules with precise biological functions.[6] This guide focuses on the synthesis of β-leucine and its subsequent conversion to the hydrochloride salt, a common form for improved stability and handling.

Strategic Approach to the Synthesis of β-Leucine Hydrochloride

The enantioselective synthesis of β-amino acids is a key challenge in organic chemistry.[1][7] Various strategies have been developed, including asymmetric hydrogenation, conjugate additions to α,β-unsaturated esters, and the use of chiral auxiliaries.[1][8] For the purpose of this guide, we will focus on a robust and widely applicable method: the diastereoselective conjugate addition of a chiral amine to an α,β-unsaturated ester, followed by hydrolysis and salt formation. This approach offers excellent stereocontrol and is amenable to scale-up.

The overall synthetic workflow can be visualized as a three-stage process:

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of lengthening of peptide backbone by insertion of chiral beta-homo amino acid residues: conformational behavior of linear peptides containing alternating L-leucine and beta-homo L-leucine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-Leucine - Wikipedia [en.wikipedia.org]

- 5. Cobalamin-dependent formation of leucine and beta-leucine by rat and human tissue. Changes in pernicious anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (S)-3-amino-4-methylpentanoic acid HCl

This guide provides an in-depth analysis of the spectroscopic data for (S)-3-amino-4-methylpentanoic acid hydrochloride (also known as (S)-β-Leucine HCl). As a chiral β-amino acid, its structural elucidation is critical for applications in pharmaceutical development and metabolic research. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its interpretation, grounded in established scientific principles.

Introduction

(S)-3-amino-4-methylpentanoic acid hydrochloride is the hydrochloride salt of the β-amino acid analog of L-leucine. The introduction of the amino group at the β-position significantly alters its chemical properties compared to its α-amino acid counterpart, influencing its conformational flexibility and biological activity. Accurate and comprehensive spectroscopic analysis is paramount for confirming its identity, purity, and structure. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

While specific experimental spectra for this exact compound are not widely published in peer-reviewed literature, this guide synthesizes data from commercial suppliers who confirm its structure by these methods, along with established principles of spectroscopic interpretation for amino acid hydrochlorides. The data presented herein represents a well-founded interpretation of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (S)-3-amino-4-methylpentanoic acid HCl, both ¹H and ¹³C NMR are essential. The presence of the hydrochloride salt means the amine group is protonated to an ammonium ion (-NH₃⁺) and the carboxylic acid remains in its protonated form (-COOH) in aprotic solvents like DMSO-d₆. This significantly influences the chemical shifts of nearby protons and carbons.

Experimental Protocol: NMR Data Acquisition

A robust protocol for acquiring high-quality NMR data is crucial. The following is a standard operating procedure.

-

Sample Preparation : Dissolve approximately 5-10 mg of (S)-3-amino-4-methylpentanoic acid HCl in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (from -NH₃⁺ and -COOH), whereas these would be replaced by deuterium in D₂O.

-

Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the complex splitting patterns in this molecule.

-

¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended) : To definitively assign all signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Diagram: NMR Workflow

Caption: Standard workflow for NMR analysis.

¹H NMR Spectral Data Interpretation (Predicted for 500 MHz in DMSO-d₆)

The structure of (S)-3-amino-4-methylpentanoic acid HCl presents several key features in the ¹H NMR spectrum. The protons on C2, adjacent to the chiral center at C3, are diastereotopic and will appear as a complex multiplet. The proton at the chiral center (C3) will be coupled to the protons on C2 and C4, as well as the protons on the ammonium group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| H5 (CH₃) | ~0.85 | d | ~6.5 | Doublet due to coupling with H4. |

| H5' (CH₃) | ~0.90 | d | ~6.5 | Doublet due to coupling with H4. The two methyl groups of the isopropyl are diastereotopic. |

| H4 (CH) | ~1.90-2.05 | m | - | Complex multiplet due to coupling with H3 and the two H5 methyl groups. |

| H2 (CH₂) | ~2.55-2.70 | m | - | Diastereotopic protons, appearing as a complex multiplet due to coupling with H3. |

| H3 (CH) | ~3.40-3.55 | m | - | Complex multiplet due to coupling with H2, H4, and potentially the -NH₃⁺ protons. |

| -NH₃⁺ | ~8.2-8.6 | br s | - | Broad singlet due to quadrupolar relaxation and exchange. Position is concentration-dependent. |

| -COOH | ~12.0-12.5 | br s | - | Broad singlet, typical for a carboxylic acid proton. |

¹³C NMR Spectral Data Interpretation (Predicted for 125 MHz in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C5, C5' (CH₃) | ~18.0, ~19.5 | The two methyl carbons of the isopropyl group are diastereotopic. |

| C4 (CH) | ~30.0 | |

| C2 (CH₂) | ~35.0 | |

| C3 (CH-NH₃⁺) | ~52.0 | Downfield shift due to the electron-withdrawing ammonium group. |

| C1 (COOH) | ~173.0 | Typical chemical shift for a carboxylic acid carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the case of (S)-3-amino-4-methylpentanoic acid HCl, the key functional groups are the carboxylic acid (-COOH) and the ammonium group (-NH₃⁺).

Experimental Protocol: IR Data Acquisition

-

Sample Preparation : For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the compound is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition : The sample is placed in an FTIR (Fourier-Transform Infrared) spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of air (or the pure KBr pellet) is taken first and automatically subtracted from the sample spectrum.

IR Spectral Data Interpretation

The IR spectrum will be dominated by absorptions from the O-H, N-H, C-H, and C=O bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Notes |

| ~3300-2500 | O-H stretch | Carboxylic Acid (-COOH) | Broad, Strong | A very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[1] |

| ~3000 | N-H stretch | Ammonium (-NH₃⁺) | Broad, Medium | This band overlaps with the broad O-H stretch and C-H stretches. |

| ~2960-2850 | C-H stretch | Alkyl (CH, CH₂, CH₃) | Strong | Characteristic of the aliphatic backbone of the molecule.[2] |

| ~1710 | C=O stretch | Carboxylic Acid (-COOH) | Strong, Sharp | A strong, sharp absorption is indicative of the carbonyl group in a carboxylic acid.[1] |

| ~1600-1500 | N-H bend | Ammonium (-NH₃⁺) | Medium | Asymmetric and symmetric bending modes of the N-H bonds. |

| ~1465, ~1375 | C-H bend | Alkyl (CH₂, CH₃) | Medium | Scissoring and bending vibrations of the alkyl groups. |

| ~1250-1200 | C-O stretch | Carboxylic Acid (-COOH) | Medium | Coupled with O-H bending. |

| ~900 | O-H bend | Carboxylic Acid (-COOH) | Broad, Medium | Out-of-plane bend of the hydrogen-bonded O-H group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and structure. For a non-volatile compound like an amino acid hydrochloride, an ionization technique such as Electrospray Ionization (ESI) is required.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation : Prepare a dilute solution of the compound (e.g., 10-100 µM) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Ionization : Introduce the sample into an ESI source coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or an ion trap). ESI generates gas-phase ions from the liquid sample.

-

Mass Analysis : Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The observed mass should correspond to the free base form of the molecule, as the HCl is lost during the process.

-

Tandem MS (MS/MS) : To gain further structural information, select the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID). This will fragment the ion, and the resulting fragment ions are then mass-analyzed.

Diagram: Proposed ESI-MS Fragmentation Pathway

Caption: Key fragmentation pathways for protonated (S)-3-amino-4-methylpentanoic acid.

Mass Spectrometry Data Interpretation

-

Molecular Ion : In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺. The molecular weight of the free base (C₆H₁₃NO₂) is 131.17 g/mol . Therefore, the expected accurate mass for the [M+H]⁺ ion would be approximately m/z 132.10.

-

Key Fragment Ions (from MS/MS of m/z 132.10) :

-

m/z 115.09 ([M+H - NH₃]⁺) : A characteristic loss of ammonia from the protonated amino group is a common fragmentation pathway for amino acids[3].

-

m/z 114.09 ([M+H - H₂O]⁺) : Loss of a water molecule from the carboxylic acid group.

-

m/z 86.08 ([M+H - H₂O - CO]⁺) : Subsequent loss of carbon monoxide from the m/z 114 ion is a typical fragmentation for carboxylic acids.

-

m/z 89.05 ([M+H - C₃H₇]⁺) : Cleavage of the isopropyl group (loss of 43 Da) is another plausible fragmentation.

-

m/z 74.06 : A fragment corresponding to the protonated amino-containing portion after cleavage of the bond between C2 and C3.

-

Conclusion

References

-

Human Metabolome Database. (2023). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0003640). Retrieved from [Link]

-

SQUARIX. (n.d.). (+/-)-3-Amino-4-methyl-pentanoic acid hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). IR Absorption Table. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision. (n.d.). SciSpace. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-3-Amino-4-methylpentanoic Acid

Abstract

(S)-3-Amino-4-methylpentanoic acid, a crucial chiral β-amino acid, serves as a key intermediate in the synthesis of the blockbuster drug Pregabalin. Its stereospecific synthesis is a topic of significant interest in the pharmaceutical industry, driving the development of innovative and efficient enantioselective methodologies. This technical guide provides a comprehensive overview of the principal strategies for the synthesis of (S)-3-amino-4-methylpentanoic acid, intended for researchers, scientists, and professionals in drug development. We will explore a range of techniques, from classical chiral auxiliary-mediated approaches to modern catalytic and biocatalytic methods, offering in-depth analysis of the underlying principles, experimental protocols, and comparative performance data.

Introduction: The Significance of (S)-3-Amino-4-methylpentanoic Acid

The therapeutic importance of β-amino acids is well-established, with their incorporation into peptidomimetics and other bioactive molecules offering unique structural and pharmacological properties. (S)-3-amino-4-methylpentanoic acid, also known as (S)-β-leucine, has garnered substantial attention as the pivotal chiral building block for Pregabalin, a gamma-aminobutyric acid (GABA) analogue used in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. The biological activity of Pregabalin resides solely in the (S)-enantiomer, rendering the development of highly enantioselective and scalable synthetic routes a critical endeavor. This guide will dissect and evaluate the most successful and scientifically robust methods to achieve this synthetic challenge.

Strategic Approaches to Enantioselective Synthesis

The synthesis of (S)-3-amino-4-methylpentanoic acid can be broadly categorized into three major strategies:

-

Chiral Auxiliary-Mediated Synthesis: A classical and reliable approach where a chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction, followed by its removal.

-

Catalytic Asymmetric Synthesis: The use of a small amount of a chiral catalyst (metal-based or organocatalyst) to generate a large quantity of the desired enantiomer.

-

Biocatalysis and Enzymatic Resolution: The application of enzymes to either selectively synthesize the desired enantiomer or to resolve a racemic mixture.

Each of these strategies offers distinct advantages and challenges in terms of efficiency, scalability, cost-effectiveness, and environmental impact. The following sections will provide a detailed exploration of each approach.

Chiral Auxiliary-Mediated Synthesis: The Evans Asymmetric Aldol Approach

The use of chiral auxiliaries, such as the Evans oxazolidinones, is a cornerstone of asymmetric synthesis.[1] This strategy relies on the temporary attachment of a chiral auxiliary to a prochiral substrate to induce facial selectivity in a subsequent bond-forming reaction. The high degree of stereocontrol is achieved through the well-defined conformational bias of the acylated auxiliary.

Rationale and Workflow

The synthesis of (S)-3-amino-4-methylpentanoic acid using an Evans auxiliary typically involves an asymmetric aldol reaction. The chiral oxazolidinone is first acylated with a suitable carboxylic acid derivative. The resulting chiral imide is then converted to its boron enolate, which reacts with an appropriate electrophile. The stereochemistry of the newly formed chiral center is directed by the steric hindrance of the auxiliary's substituent. Subsequent removal of the auxiliary reveals the chiral product.

Caption: Workflow for Evans Auxiliary-Mediated Synthesis.

Representative Data

The Evans auxiliary approach is known for its high diastereoselectivity, often exceeding 99%.

| Step | Reagents and Conditions | Diastereomeric Ratio (d.r.) | Yield | Reference |

| Aldol Reaction | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Bu2BOTf, DIPEA, isovaleraldehyde | >99:1 | ~85% | [2] |

| Auxiliary Cleavage | LiOH, H2O2 | - | >90% | [2] |

Experimental Protocol: Asymmetric Aldol Reaction

This protocol is a representative example of an Evans asymmetric aldol reaction that can be adapted for the synthesis of the desired β-amino acid precursor.

-

Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv) dropwise. After stirring for 30 minutes, add propionyl chloride (1.1 equiv) and allow the reaction to warm to room temperature. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Purify the N-acyloxazolidinone by flash chromatography.

-

Boron Enolate Formation and Aldol Reaction: Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous dichloromethane and cool to -78 °C. Add di-n-butylboryl trifluoromethanesulfonate (1.2 equiv) followed by the dropwise addition of diisopropylethylamine (1.4 equiv). Stir the mixture at -78 °C for 30 minutes, then add isovaleraldehyde (1.5 equiv). Continue stirring at -78 °C for 2 hours, then warm to 0 °C for 1 hour.

-

Work-up and Purification: Quench the reaction by adding a pH 7 buffer solution. Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash chromatography to yield the aldol adduct.

-

Auxiliary Cleavage: The aldol adduct is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 equiv) and hydrogen peroxide (4.0 equiv) are added, and the mixture is stirred at room temperature until the reaction is complete. The auxiliary is recovered, and the resulting carboxylic acid can be carried forward.

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods represent a more atom-economical and scalable approach compared to the use of stoichiometric chiral auxiliaries. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of (S)-3-amino-4-methylpentanoic acid precursors.

Asymmetric Hydrogenation of a Prochiral Olefin

A highly efficient industrial route involves the asymmetric hydrogenation of a β-cyano-α,β-unsaturated acid using a chiral rhodium catalyst.[3] This method directly establishes the desired stereocenter with high enantioselectivity.

The key to this approach is the synthesis of a suitable prochiral olefin substrate, typically a 3-cyano-5-methylhex-3-enoic acid derivative. The asymmetric hydrogenation is then carried out using a chiral rhodium complex, such as Rh(I)-Me-DuPHOS, which coordinates to the double bond and delivers hydrogen from a specific face, leading to the formation of the (S)-enantiomer in high excess. The resulting cyano group is then reduced to the primary amine to afford the final product.

Caption: Workflow for Asymmetric Hydrogenation.

This method is characterized by its high enantioselectivity and efficiency.

| Step | Catalyst | Enantiomeric Excess (ee) | Yield | Reference |

| Asymmetric Hydrogenation | [Rh(cod)2]BF4 / (R,R)-Me-DuPHOS | >99% | >95% | [3] |

| Nitrile Reduction | Raney Nickel | - | High | [3] |

-

Catalyst Preparation: In a glovebox, a pressure vessel is charged with [Rh(cod)2]BF4 (0.01 mol%) and (R,R)-Me-DuPHOS (0.011 mol%) in methanol. The solution is stirred for 30 minutes.

-

Hydrogenation: The substrate, 3-cyano-5-methylhex-3-enoic acid (1.0 equiv), is added to the catalyst solution. The vessel is sealed, purged with hydrogen, and then pressurized to 60 psi of H2.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 24 hours. Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure. The resulting (S)-3-cyano-5-methylhexanoic acid is then carried on to the next step.

-

Nitrile Reduction: The cyano acid is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation using a catalyst such as Raney nickel under a hydrogen atmosphere to yield (S)-3-amino-4-methylpentanoic acid.

Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive heavy metals. The conjugate addition of a nucleophile to a nitroalkene is a prominent organocatalytic route to precursors of (S)-3-amino-4-methylpentanoic acid.

This approach typically involves the Michael addition of a malonate or other C-nucleophile to 4-methyl-1-nitropent-1-ene. A chiral bifunctional organocatalyst, such as a thiourea or squaramide derivative bearing a basic moiety (e.g., a tertiary amine), is employed. The catalyst activates the nitroalkene through hydrogen bonding with the nitro group and simultaneously activates the nucleophile via the basic site, facilitating a highly enantioselective conjugate addition. The resulting nitro compound is then reduced to the amine, and subsequent transformations yield the target molecule.

Caption: Workflow for Organocatalytic Michael Addition.

Organocatalytic methods can achieve high yields and enantioselectivities.

| Step | Catalyst | Enantiomeric Excess (ee) | Yield | Reference |

| Michael Addition | Chiral thiourea or squaramide | 90-99% | 85-95% | [4] |

| Nitro Reduction | H2, Pd/C | - | High | [4] |

-

Reaction Setup: To a solution of 4-methyl-1-nitropent-1-ene (1.0 equiv) and dimethyl malonate (1.2 equiv) in toluene at room temperature is added the chiral squaramide catalyst (1-5 mol%).

-

Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC or HPLC.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography to afford the Michael adduct.

-

Subsequent Transformations: The purified adduct is then subjected to reduction of the nitro group (e.g., using H2 and Pd/C), followed by hydrolysis of the ester groups and decarboxylation to yield (S)-3-amino-4-methylpentanoic acid.

Biocatalysis and Enzymatic Resolution

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules. For (S)-3-amino-4-methylpentanoic acid, both kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral substrate have been successfully demonstrated using enzymes.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. Lipases are particularly versatile enzymes for this purpose.

In this strategy, a racemic ester of a precursor, such as ethyl 3-cyano-5-methylhexanoate, is subjected to enzymatic hydrolysis. A lipase, for instance from Candida antarctica (Novozym 435) or Pseudomonas cepacia, will selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted. The unreacted (S)-ester can then be separated from the (R)-acid and converted to (S)-3-amino-4-methylpentanoic acid.

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Lipase-catalyzed resolutions can provide access to highly enantioenriched products.

| Enzyme | Substrate | Enantiomeric Excess (ee) of (S)-ester | Conversion | Reference |

| Pseudomonas cepacia Lipase | rac-ethyl 3-cyano-5-methylhexanoate | >99% | ~50% | [5] |

| Novozym 435 | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | >98% | ~42% | [6] |

-

Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared. The racemic ethyl 3-cyano-5-methylhexanoate (1.0 equiv) is added, followed by the immobilized lipase (e.g., Novozym 435).

-

Enzymatic Reaction: The suspension is stirred at a controlled temperature (e.g., 30-40 °C). The pH is maintained at 7.5 by the controlled addition of a dilute NaOH solution, as the hydrolysis of the ester produces an acid.

-

Monitoring and Work-up: The reaction is monitored by chiral HPLC until approximately 50% conversion is reached. The enzyme is then filtered off, and the aqueous phase is acidified. The (R)-acid and the unreacted (S)-ester are extracted with an organic solvent.

-

Separation and Further Steps: The (S)-ester is separated from the (R)-acid by standard techniques (e.g., extraction or chromatography). The purified (S)-ester is then converted to (S)-3-amino-4-methylpentanoic acid via nitrile reduction.

Conclusion and Future Outlook

The enantioselective synthesis of (S)-3-amino-4-methylpentanoic acid has been a fertile ground for the development and optimization of a diverse array of synthetic methodologies. While classical chiral auxiliary approaches offer high fidelity, the field has progressively moved towards more sustainable and scalable catalytic and biocatalytic methods. Asymmetric hydrogenation and organocatalytic Michael additions have demonstrated remarkable efficiency and are amenable to large-scale production. Furthermore, biocatalysis, with its inherent selectivity and mild reaction conditions, continues to present exciting opportunities for process improvement and green chemistry.

For researchers and drug development professionals, the choice of synthetic route will depend on a multitude of factors including scale, cost of starting materials and catalysts, and desired purity. The methodologies presented in this guide represent the current state-of-the-art and provide a solid foundation for the synthesis of this critical pharmaceutical intermediate. Future innovations will likely focus on the development of even more active and selective catalysts, the engineering of novel enzymes with enhanced capabilities, and the integration of these technologies into continuous manufacturing processes.

References

-

Burk, M. J., et al. (2001). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Organic Letters, 3(19), 3067-3070. [Link]

-

Carlone, A., et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Organic Process Research & Development, 25(12), 2795–2803. [Link]

-

Zheng, R., et al. (2012). Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase. Journal of Molecular Catalysis B: Enzymatic, 84, 119-124. [Link]

-

Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

-

Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acyloxazolidinethiones and N-Acylthiazolidinethiones. Organic Letters, 8(8), 1613–1616. [Link]

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

-

Lu, H., et al. (2009). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications, (29), 4251-4253. [Link]

-

Almac Group. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron: Asymmetry, 22(1), 101-107. [Link]

-

Overman, L. E., & Shin, Y. (1999). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 76, 139. [Link]

-

Seayad, J., & List, B. (2005). Asymmetric organocatalysis. Organic & Biomolecular Chemistry, 3(5), 719-724. [Link]

-

Abiko, A. (2004). ASYMMETRIC ALKYLATION OF A CHIRAL IMIDE: (2S,3S)-2,3-DIHYDROXY-3-PHENYLPROPIONIC ACID. Organic Syntheses, 80, 195. [Link]

-

Córdova, A. (2004). The Proline-Catalyzed Asymmetric Mannich Reaction. Angewandte Chemie International Edition, 43(12), 1566-1568. [Link]

-

Evans, D. A., et al. (2003). A General Method for the Asymmetric Synthesis of Aldol Adducts. Angewandte Chemie International Edition, 42(15), 1761-1764. [Link]

-

Wikipedia. (2023). Chiral auxiliary. [Link]

-

Vedejs, E., & Jure, M. (2005). Efficiency in nonenzymatic kinetic resolution. Angewandte Chemie International Edition, 44(26), 3974-4001. [Link]

- Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.

- Patent CZ2012872A3. (2014). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)

-

Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids. [Link]

-

Gotor-Fernández, V., et al. (2017). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 22(10), 1735. [Link]

-

Liu, G., et al. (2022). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 3(1), 101140. [Link]

-

Takaya, H., et al. (1990). Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses, 67, 20. [Link]

-

Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 101. [Link]

-

Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Orvosi Hetilap, 144(41), 2027-2032. [Link]

Sources

(S)-3-Amino-4-methylpentanoic Acid: A Metabolic Nexus and Biomarker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-3-amino-4-methylpentanoic acid, more commonly known as β-leucine, represents a unique intersection in mammalian amino acid metabolism. While it is a minor metabolite of the essential branched-chain amino acid L-leucine, its metabolic pathway and physiological significance are distinct and of growing interest in clinical and research settings. This guide provides a comprehensive overview of the biosynthesis, metabolic fate, and clinical relevance of β-leucine. We will delve into the enzymatic machinery responsible for its formation, its critical role as a biomarker for vitamin B12 deficiency, and the current understanding of its downstream catabolism. Furthermore, this document provides detailed experimental protocols for the accurate quantification of β-leucine in biological matrices, a crucial tool for researchers investigating its metabolic implications.

Introduction: The Divergence of Leucine Metabolism

The canonical metabolic pathway of L-leucine is well-characterized, primarily involving its catabolism for energy production and its role as a potent signaling molecule in the mTOR pathway, which governs protein synthesis and cell growth.[1][2] However, a less-traveled metabolic route leads to the formation of its positional isomer, (S)-3-amino-4-methylpentanoic acid (β-leucine).[3] Unlike its alpha-amino acid counterpart, β-leucine is a beta-amino acid, a structural distinction that profoundly influences its biological properties and metabolic handling. While considered a secondary metabolite, its endogenous production and accumulation in specific pathological states underscore its importance in cellular biochemistry.[4]

This guide will illuminate the metabolic pathway of β-leucine, distinguishing its known functions from those of its more extensively studied precursor, L-leucine. For drug development professionals, understanding this unique metabolic branch offers potential avenues for novel therapeutic interventions and diagnostic development.

Biosynthesis of (S)-3-Amino-4-methylpentanoic Acid

The sole committed step in the biosynthesis of β-leucine is the reversible isomerization of L-leucine, a reaction catalyzed by the enzyme leucine 2,3-aminomutase .[3][5]

Leucine 2,3-Aminomutase: A Cobalamin-Dependent Enzyme

Leucine 2,3-aminomutase is a member of the isomerase family, specifically an intramolecular transferase that facilitates the migration of an amino group.[5] A critical feature of this enzyme is its dependence on a cobalamin (vitamin B12) cofactor, specifically adenosylcobalamin, for its catalytic activity.[3] The reaction is reversible, allowing for the interconversion of α-leucine and β-leucine.

The activity of leucine 2,3-aminomutase has been detected in a variety of organisms and tissues, including several species of Clostridium, as well as in mammalian tissues such as the liver and leukocytes in rats, sheep, and humans.[3] While it represents a minor pathway for L-leucine metabolism in most tissues, it is notably more active in the testes.

The regulation of leucine 2,3-aminomutase is not yet fully elucidated beyond its absolute requirement for vitamin B12. Its reversible nature suggests that the relative concentrations of L-leucine and β-leucine can influence the direction of the reaction.

Figure 1: Biosynthesis of (S)-3-amino-4-methylpentanoic acid.

Role in Metabolic Pathways and Clinical Significance

The primary established role of (S)-3-amino-4-methylpentanoic acid in metabolic pathways is as a sensitive and specific biomarker for vitamin B12 deficiency.

A Key Indicator of Vitamin B12 Deficiency

In a state of vitamin B12 deficiency, the activity of leucine 2,3-aminomutase is impaired. This impairment disrupts the reversible conversion of β-leucine back to α-leucine, leading to a metabolic bottleneck. Consequently, β-leucine accumulates in the plasma, while levels of α-leucine may decrease. This inverse relationship makes the measurement of plasma β-leucine a valuable diagnostic tool for identifying individuals with pernicious anemia and other causes of vitamin B12 deficiency.

The mechanism is straightforward: with insufficient adenosylcobalamin, the enzyme cannot effectively catalyze the reverse reaction (β-leucine to α-leucine), causing the metabolic pool to shift towards β-leucine accumulation.

Downstream Metabolism: An Uncharted Territory

Following its formation, β-leucine is believed to be further metabolized, although the enzymatic steps are not as well-defined as the canonical L-leucine degradation pathway. The proposed pathway involves the conversion of β-leucine to β-ketoisocaproate (β-KIC), which is then thought to be converted to β-ketoisocaproyl-CoA and ultimately to acetyl-CoA, which can enter the citric acid cycle for energy production. However, the specific enzymes responsible for these conversions remain largely uncharacterized in mammals.

It is crucial to distinguish the metabolic fate of β-leucine from that of L-leucine's other metabolites, such as β-hydroxy-β-methylbutyrate (HMB), which has been shown to have effects on muscle protein synthesis and breakdown.[6] There is currently limited evidence to suggest that β-leucine itself possesses similar anabolic or signaling properties.

Figure 2: Overview of β-leucine's metabolic context.

Neurological Implications and Other Potential Roles